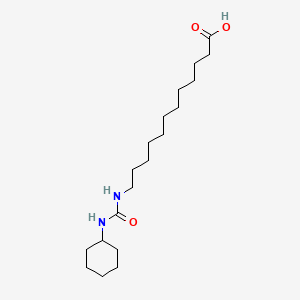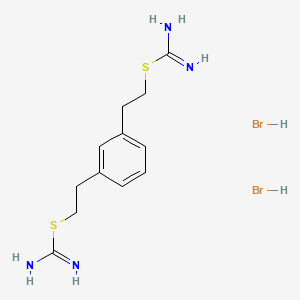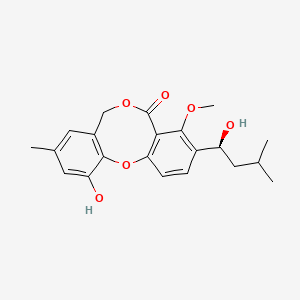
Penicillid
Übersicht
Beschreibung
AS-186a is a dibenzodioxocine that is 5H,7H-dibenzo[b,g][1,5]dioxocin-5-one substituted by a hydroxy group at position 11, a (1S)-1-hydroxy-3-methylbutyl group at position 3 and a methoxy and a methyl group at positions 4 and 9 respectively. It is isolated from the culture broth of Penicillium asperosporum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is a member of phenols, an aromatic ether, a lactone, a secondary alcohol and a dibenzodioxocine.
Penicillide is a natural product found in Talaromyces pinophilus, Penicillium simplicissimum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal Anwendungen
Penicillid und seine Derivate haben sich als signifikant antifungale Eigenschaften erwiesen . So wurden beispielsweise Secopenicillide A und B, Derivate von this compound, aus dem Extrakt von Penicillium simplicissimum isoliert und als wirksame Antimykotika gefunden . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika.
Akkumulation neutraler Lipide
Forschungen haben gezeigt, dass this compound die Akkumulation neutraler Lipide fördern kann . Diese Eigenschaft könnte bei der Produktion von Biokraftstoffen genutzt werden, bei der die Akkumulation von Lipiden in bestimmten Organismen ein wichtiger Schritt im Produktionsprozess ist .
Hemmung der Photosynthese
Interessanterweise fördert this compound zwar die Lipidakkumulation, hemmt aber gleichzeitig das Wachstum bestimmter Organismen, indem es speziell deren Photosynthese hemmt . Diese Doppelfunktion macht this compound zu einer interessanten Verbindung in der Untersuchung von Stoffwechselwegen und deren Regulation.
Produktion von bioaktiven Sekundärmetaboliten
Penicillium sp., der Pilz, aus dem this compound gewonnen wird, ist bekannt dafür, verschiedene bioaktive Sekundärmetaboliten zu produzieren . Diese Metaboliten, zu denen Sesquiterpenoide, Polyketide und Terpenoide gehören, haben ein breites Spektrum an potenziellen Anwendungen in der Pharmaindustrie und anderen Branchen .
Untersuchung von Stoffwechselwegen
Die Auswirkungen von this compound auf die Lipidakkumulation und die Photosynthese deuten darauf hin, dass es ein nützliches Werkzeug für die Untersuchung von Stoffwechselwegen sein könnte . Das Verständnis dieser Wege könnte zu Fortschritten in einer Vielzahl von Bereichen führen, darunter die Biokraftstoffproduktion, die Pharmaindustrie und die Landwirtschaft .
Potenzielle Kreuzregulierung zwischen Lipid- und Fucoxanthin-Stoffwechsel
Forschungen haben ergeben, dass this compound die Expression synthetischer Gene von Fucoxanthin reduziert, einem Karotinoid mit potenziellen gesundheitlichen Vorteilen . Dies deutet darauf hin, dass es eine Kreuzregulierung zwischen dem Lipidstoffwechsel und dem Fucoxanthin-Stoffwechsel geben könnte, eine Möglichkeit, die erhebliche Auswirkungen auf die Produktion von Lipiden und Fucoxanthin haben könnte .
Wirkmechanismus
Target of Action
Penicillide primarily targets the enzyme DD-transpeptidase , also known as a penicillin-binding protein (PBP) . This enzyme plays a crucial role in the formation of the bacterial cell wall by cross-linking peptidoglycan chains .
Mode of Action
Penicillide, like other antibiotics in the beta-lactam family, contains a characteristic four-membered beta-lactam ring . It acts by binding the beta-lactam ring to DD-transpeptidase, inhibiting its cross-linking activity and preventing new cell wall formation . Without a cell wall, a bacterial cell becomes vulnerable to outside water and molecular pressures, leading to cell death .
Biochemical Pathways
It is suggested that penicillide is built from acyl–coenzyme a (coa) monomers, indicating that its biosynthesis may require the action of polyketide synthases (pks) . Penicillide has been found to promote neutral lipid accumulation and inhibit the photosynthesis of P. tricornutum . The expression of key genes involved in TAG synthesis and unsaturated fatty acids also increased after penicillide treatments .
Pharmacokinetics
It is known that penicillins are readily and actively secreted by the renal tubules and most are eliminated, almost completely unchanged, in the urine . The majority are excreted in small quantities in the bile .
Result of Action
Penicillide has been found to significantly inhibit the growth of P. tricornutum through specifically inhibiting the photosynthesis of P. tricornutum . It significantly increased total lipid and triacylglycerol (TAG) contents . Many TAG-rich plastoglobuli formed in plastids shown by increased lipid droplets in the cytosol . Penicillide was also found to reduce the expression of synthetic genes of fucoxanthin, and consequently reduced the content of fucoxanthin .
Action Environment
The environment plays a significant role in the spread of antibiotic resistance . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety are some of the environmental issues that contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .
Eigenschaften
IUPAC Name |
6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGLBYIKHMCIS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970627 | |
| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-92-9 | |
| Record name | Vermixocin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERMIXOCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


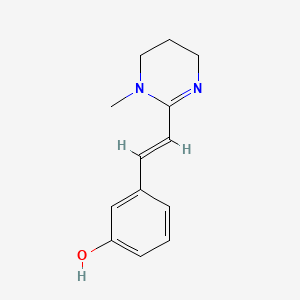
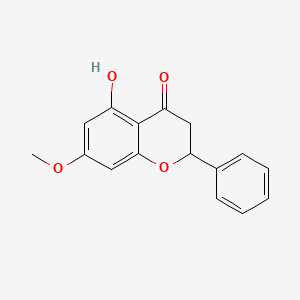


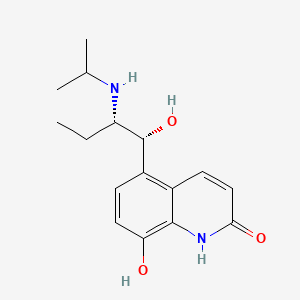

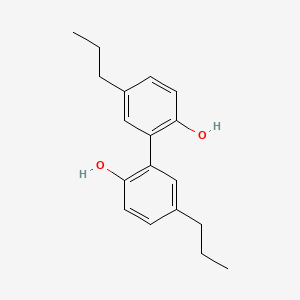
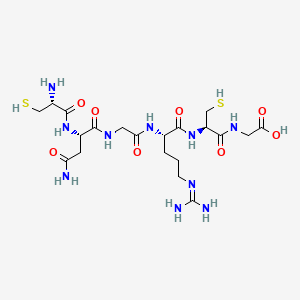
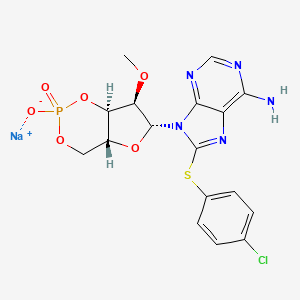
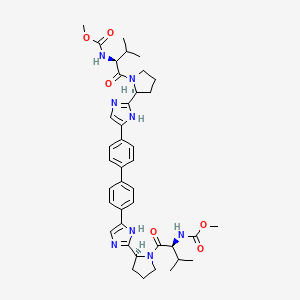
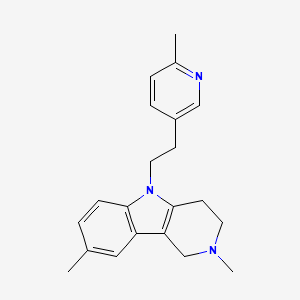
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
